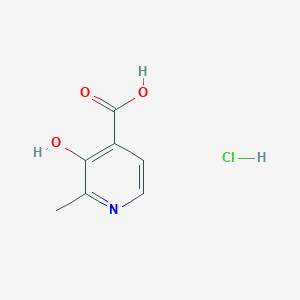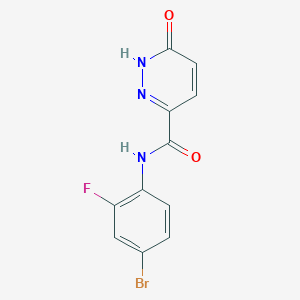
N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of heterocyclic compounds that have attracted significant interest for their potential in various applications, particularly in medicinal chemistry due to their structural diversity and biological activities. Although the specific compound N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide might not have been directly studied, related structures have been synthesized and analyzed for their cytotoxic, antioxidant, and other biological activities, indicating the relevance of this structural framework in drug design and discovery.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, starting from appropriate heterocyclic and halogenated aromatic components. For instance, compounds with similar structures have been synthesized by reacting substituted isatin derivatives with hydrazine carboxamide precursors in the presence of catalytic amounts of an acid, followed by refluxing in ethanol (Journals Iosr, Priyanka B Kolanpaka, & Sammaiah Gade, 2015). These methodologies highlight the general approach that might be applied to synthesize the compound , involving key steps of activation, coupling, and cyclization.
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often features a pyridazine core substituted with various functional groups that significantly influence their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly used to elucidate the structure, confirming the presence of the pyridazine ring, substituents, and the overall molecular conformation. For example, the structural and electronic features of similar compounds have been characterized, providing insights into their molecular geometry, electronic distribution, and potential interaction sites for biological activity (Yu-Mei Qin et al., 2019).
Scientific Research Applications
Antiviral Drug Discovery
One relevant study discusses the broader context of antiviral drug discovery, including the exploration of various compounds for potential therapeutic applications. Although the exact compound of interest is not mentioned, the review highlights the importance of structural analogs in antiviral research (De Clercq, 2009).
Kinase Inhibition for Cancer Therapy
Another study focuses on the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily, indicative of the therapeutic potential of pyridazine derivatives in targeting specific kinases involved in cancer progression (Schroeder et al., 2009).
Synthesis and Antimicrobial Activity
Research on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives demonstrates the chemical versatility of pyridazine-based compounds and their potential application in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJUQTKRZLQFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-methylthieno[2,3-C]pyridine](/img/structure/B2498006.png)
![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)
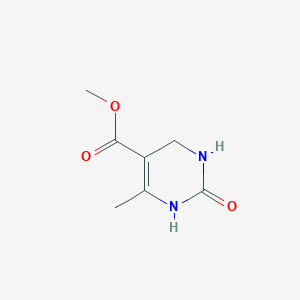
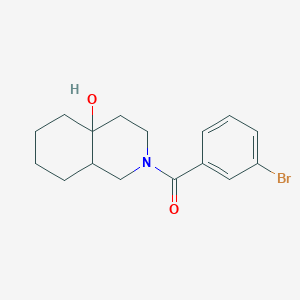
![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4H-chromene-2-carboxamide](/img/structure/B2498013.png)
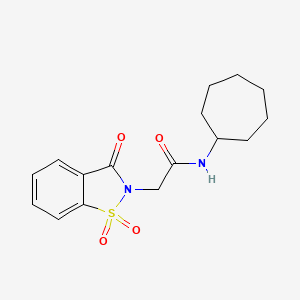
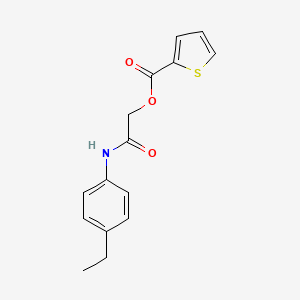
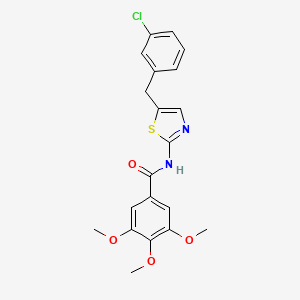
![5-Ethyl-hexahydro-1h-cyclopenta[c]furan-1,3-dione](/img/structure/B2498019.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2498023.png)
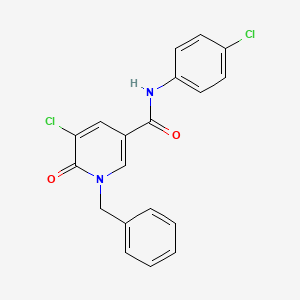
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
